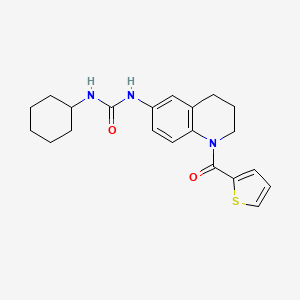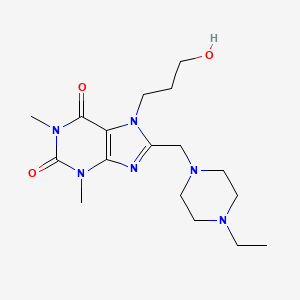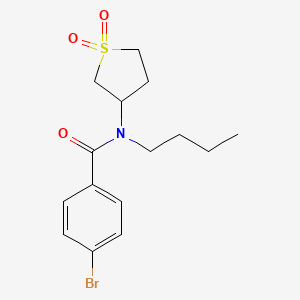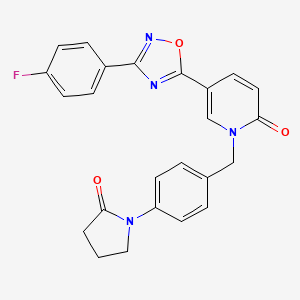
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This reaction yields “this compound” which can then react with various azoles to produce a series of coumarin-derived azolyl ethanols .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : A study conducted by Arif et al. (2022) reported the synthesis of novel coumarin-based pyrano-chromene derivatives. They employed various spectroscopic techniques for structural resolution and analyzed the compounds' electronic and structural aspects using density functional theory (DFT). These compounds displayed distinct non-linear optical (NLO) properties, highlighting their potential applications in materials science (Arif et al., 2022).
Characterization of New Compounds : Čačić et al. (2009) worked on synthesizing and characterizing various compounds based on 2H-chromen-4-yl. They aimed to screen these compounds for antibacterial activity, underscoring the significance of these compounds in developing new antimicrobial agents (Čačić et al., 2009).
Crystal Structure Analysis : The crystal structure of a related compound was determined by Manolov et al. (2008), providing insights into the molecular configuration and potential applications in crystallography and materials science (Manolov et al., 2008).
Applications in Polymer Science
Synthesis of Functional Polymers : Goel et al. (2008) described the synthesis of 'quat-primer polymers' bearing cationic and reactive groups. This research contributes to the field of polymer chemistry, particularly in the development of functional materials (Goel et al., 2008).
Dielectric Properties of Polymers : Bezgin et al. (2015) investigated the dielectric properties of polymers functionalized with coumarone and diethanolamine. This research is significant for understanding and developing new materials with specific electronic properties (Bezgin et al., 2015).
Antimicrobial Activity
Antimicrobial Agents Synthesis : Panda et al. (2011) synthesized 4-(5-aryl-4H-[1,2,4]triazol-3-ylmethoxy)-2H-chromen-2-ones and evaluated their antibacterial and antifungal activities, highlighting the compound's potential as a basis for new antimicrobial agents (Panda et al., 2011).
Synthesis of Antimicrobial Derivatives : A study by Boregowda et al. (2014) synthesized and evaluated various 4-(3-hydroxy-benzofuran-2-yl)coumarins for their antimicrobial activity, suggesting their potential use in medicinal chemistry (Boregowda et al., 2014).
properties
IUPAC Name |
4-methyl-7-(oxiran-2-ylmethoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-4-13(14)17-12-5-9(2-3-11(8)12)15-6-10-7-16-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTDLLDEZCGFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![Spiro[2.2]pentan-1-ylmethanamine](/img/structure/B2533135.png)
![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)picolinamide](/img/structure/B2533140.png)

![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)

![N-(3-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2533146.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)

![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)

